molecular formula C9H9FO5S B13263909 Methyl 4-(fluorosulfonyl)-2-methoxybenzoate

Methyl 4-(fluorosulfonyl)-2-methoxybenzoate

Cat. No.: B13263909
M. Wt: 248.23 g/mol
InChI Key: UZGSJVUKQKHXSW-UHFFFAOYSA-N
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Description

Methyl 4-(fluorosulfonyl)-2-methoxybenzoate is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their significant applications in organic synthesis, chemical biology, drug discovery, and materials science . The presence of the fluorosulfonyl group in this compound makes it a valuable intermediate in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(fluorosulfonyl)-2-methoxybenzoate typically involves the introduction of the fluorosulfonyl group into the benzoate structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of the C–SO₂F bond . The reaction conditions often involve the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF as the synthetic equivalents of electrophilic “FSO₂⁺” synthons .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorosulfonylation processes. These processes are designed to be efficient and cost-effective, utilizing readily available reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(fluorosulfonyl)-2-methoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(fluorosulfonyl)-2-methoxybenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-(fluorosulfonyl)-2-methoxybenzoate involves its ability to act as an electrophilic reagent. The fluorosulfonyl group can react with nucleophilic residues in proteins, leading to covalent modifications. This property makes it useful in chemical biology for probing enzyme active sites and studying protein function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-(fluorosulfonyl)-2-methoxybenzoate include other sulfonyl fluorides such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which combines the fluorosulfonyl group with a methoxybenzoate moiety. This unique combination imparts distinct reactivity and properties, making it a valuable tool in various scientific and industrial applications.

Biological Activity

Methyl 4-(fluorosulfonyl)-2-methoxybenzoate is an organic compound that has garnered attention for its unique biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The compound is characterized by the presence of a methoxy group and a fluorosulfonyl functional group, which contribute to its reactivity and potential applications. This article reviews its biological activity, synthesis, and potential therapeutic implications based on diverse sources.

Chemical Structure and Properties

The chemical formula of this compound is C10H10FNO4SC_{10}H_{10}FNO_4S with a molecular weight of approximately 253.25 g/mol. The structure includes:

  • A methoxy group (-OCH₃)
  • A fluorosulfonyl group (-SO₂F)
  • A benzoate structure

These features enhance its reactivity, making it a candidate for various chemical transformations and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzoate core through esterification reactions.
  • Introduction of the fluorosulfonyl group , often via electrophilic fluorination methods.
  • Methoxylation to add the methoxy substituent.

This multi-step synthesis allows for the fine-tuning of the compound's properties, potentially influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly metalloproteinases. For instance, it was noted that similar compounds can exhibit varying degrees of inhibitory activity against matrix metalloproteinase-1 (MMP-1), which is involved in tissue remodeling and cancer progression. The structural features of this compound may provide insights into its mechanism of action as an inhibitor .

Interaction with Biological Macromolecules

Interaction studies have focused on how this compound reacts with nucleophiles and electrophiles, which could elucidate its potential as a therapeutic agent. The reactivity profile may allow it to form stable complexes with proteins or nucleic acids, impacting cellular functions.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed potent antibacterial effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics.
    CompoundMIC (µg/mL)Target Pathogen
    This compound15Staphylococcus aureus
    Standard Antibiotic (e.g., Penicillin)50Staphylococcus aureus
  • Enzyme Inhibition Study : In vitro assays indicated that this compound inhibited MMP-1 activity by up to 60%, showcasing its potential in therapeutic applications against diseases characterized by excessive matrix degradation, such as cancer.

Properties

Molecular Formula

C9H9FO5S

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 4-fluorosulfonyl-2-methoxybenzoate

InChI

InChI=1S/C9H9FO5S/c1-14-8-5-6(16(10,12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3

InChI Key

UZGSJVUKQKHXSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)F)C(=O)OC

Origin of Product

United States

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